

Sulforhodamine 101 DHPE vs. Texas Red DHPE: what's the difference?

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Compound of Interest

Compound Name: Sulforhodamine 101 DHPE

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A Comparative Guide to Sulforhodamine 101 DHPE and Texas Red DHPE

For researchers engaged in membrane biophysics, cell imaging, and drug delivery, the selection of an appropriate fluorescent lipid probe is critical for generating accurate and reproducible data. **Sulforhodamine 101 DHPE** and Texas Red DHPE are two widely used red fluorescent lipid probes that are frequently employed to label cell membranes and liposomes. This guide provides an objective comparison of these two probes, supported by their photophysical data and a representative experimental protocol.

A crucial point of clarification is that "Texas Red" is a registered trademark of Thermo Fisher Scientific, and the fluorophore is a sulfonyl chloride derivative of Sulforhodamine 101 (SR101). [1][2][3] Consequently, **Sulforhodamine 101 DHPE** and Texas Red DHPE are often used interchangeably, referring to the same core molecule: the Sulforhodamine 101 fluorophore conjugated to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE). [4] Both probes share the same CAS number (187099-99-6), confirming their chemical identity. [4][5][6] The DHPE lipid moiety anchors the water-soluble SR101 dye to the hydrophobic environment of the lipid bilayer.

Quantitative Data Comparison

While chemically identical, the reported photophysical properties can vary slightly between suppliers and due to different measurement conditions (e.g., solvent environment). The

following table summarizes the key quantitative data for the fluorophore.

| Property | Sulforhodamine 101 / Texas Red | Reference(s) |
|--|---|--------------|
| Excitation Maximum (λ_{ex}) | ~582 - 596 nm | [5][6][7][8] |
| Emission Maximum (λ_{em}) | ~601 - 615 nm | [5][6][7][8] |
| Molar Extinction Coeff. (ϵ) | ~85,000 - 110,000 M ⁻¹ cm ⁻¹ | [1][8][9] |
| Quantum Yield (Φ) | ~0.6 - 0.93 (highly solvent-dependent) | [8][9][10] |
| Molecular Formula | C ₇₄ H ₁₁₇ N ₄ O ₁₄ PS ₂ | [5][6] |
| Molecular Weight | ~1381 g/mol | [4][5][6] |

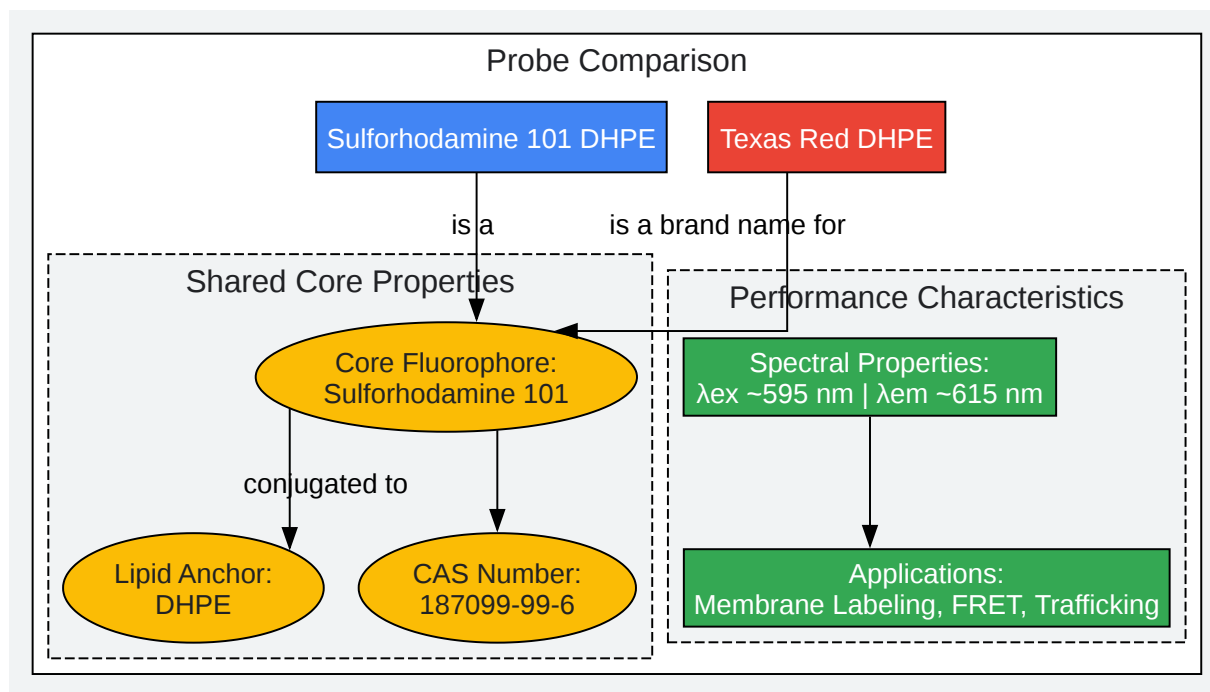
Key Differences and Performance Considerations

Given that both probes are based on the same fluorophore, the primary "difference" is the name. Both **Sulforhodamine 101 DHPE** and **Texas Red DHPE** function as red-emitting lipid labels that integrate into phospholipid bilayers.

- **Photostability:** As derivatives of Sulforhodamine 101, both probes exhibit good photostability, making them suitable for fluorescence microscopy and time-lapse imaging.
- **pH Sensitivity:** The fluorescence of Sulforhodamine 101 is relatively stable over a broad physiological pH range.
- **Applications:** They are extensively used as fluorescence resonance energy transfer (FRET) acceptors, often paired with donor probes like NBD-PE.[5][11] They are also used to track membrane trafficking, endocytosis, and to visualize liposome distribution in vitro and in vivo. [5][11]

The choice between products marketed as "**Sulforhodamine 101 DHPE**" and "**Texas Red DHPE**" will likely come down to supplier availability, lot-to-lot consistency, and cost, rather than any intrinsic difference in performance.

Logical Comparison of Probes



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Caption: Logical relationship showing that both probes share the same core fluorophore and lipid anchor.

Experimental Protocols

Protocol: Labeling of Pre-Formed Liposomes

This protocol describes a common method for labeling existing, unlabeled liposomes or vesicles with **Sulforhodamine 101 DHPE** or Texas Red DHPE. This method relies on the spontaneous insertion of the lipid-dye conjugate from a donor solution (e.g., micelles) into the target vesicle bilayer.

Materials:

- Pre-formed liposome solution (e.g., in PBS or HEPES buffer).
- **Sulforhodamine 101 DHPE** / Texas Red DHPE powder.
- High-purity ethanol or chloroform.
- Phosphate-buffered saline (PBS), pH 7.4.
- Bath sonicator.
- Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system.

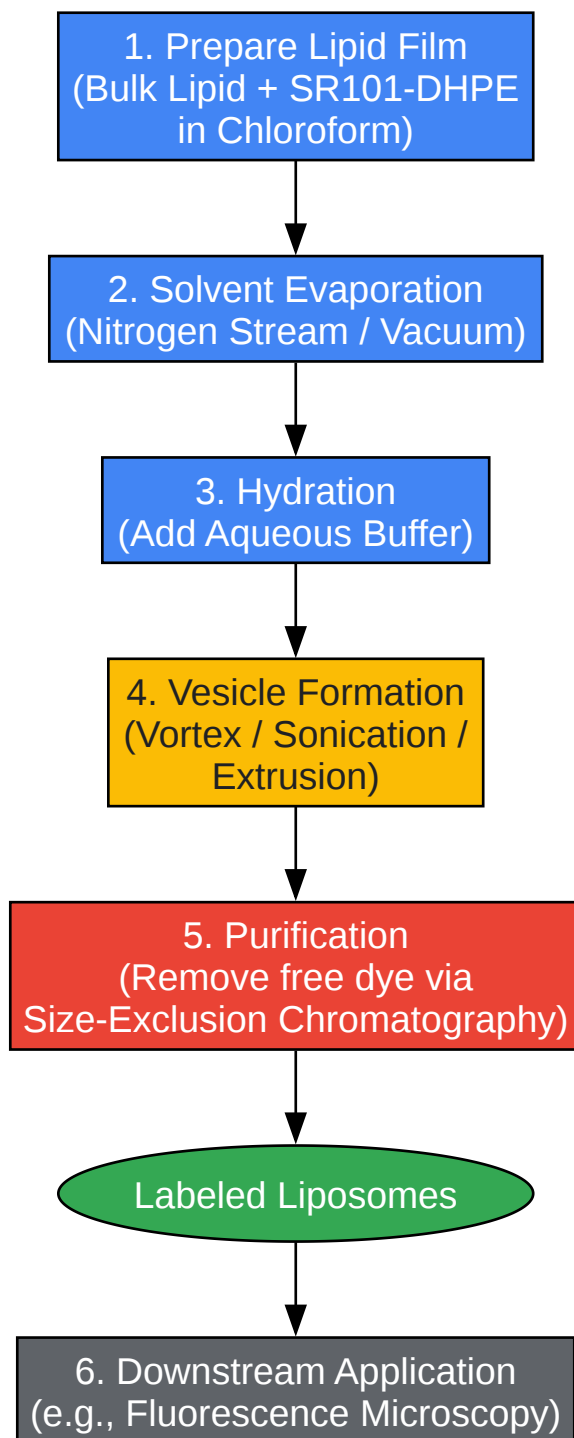
Methodology:

- **Prepare Probe Stock Solution:** Dissolve the fluorescent lipid powder in ethanol or chloroform to create a concentrated stock solution of 1-2 mg/mL. Sonication may be required to fully dissolve the lipid.[\[12\]](#)
- **Incubation:** Add a small volume of the fluorescent lipid stock solution to the pre-formed liposome suspension. The final concentration of the fluorescent probe should typically be between 0.5 and 2 mole percent of the total lipid concentration in the liposome solution.
- **Incubate for Insertion:** Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature (T_m) of the liposome lipids. For many common lipids like DOPC, incubation at room temperature is sufficient. Gentle agitation can facilitate the transfer of the probe into the liposome membranes.
- **Purification:** Remove any unincorporated dye molecules or micelles. This is a critical step to reduce background fluorescence.
 - **Size-Exclusion Chromatography:** Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50) equilibrated with the desired buffer (e.g., PBS). The larger, labeled liposomes will elute in the void volume, while the smaller, unincorporated dye molecules will be retained by the column.
 - **Dialysis:** Alternatively, dialyze the sample against a large volume of buffer for 24-48 hours with several buffer changes to remove the free dye.

- Characterization and Storage: Confirm labeling efficiency using fluorescence spectroscopy. Store the labeled liposomes at 4°C, protected from light. They are typically stable for up to a few days.[\[13\]](#)

Experimental Workflow Diagram

Experimental Workflow: Liposome Labeling & Analysis



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Caption: A typical workflow for preparing fluorescently labeled liposomes from a lipid film.

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